molecular formula C18H19ClN6O3 B2885760 N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251707-41-1

N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2885760
CAS No.: 1251707-41-1
M. Wt: 402.84
InChI Key: WNWIPHYRAVXJSQ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H19ClN6O3 and its molecular weight is 402.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

A study by Lee et al. (1989) describes a novel synthesis method for 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo [4,3-a] pyrazines. This method involves an intramolecular condensation reaction, highlighting the chemical's relevance in synthesizing complex heterocyclic structures due to its simplicity and good yields (Lee et al., 1989).

Antimicrobial and Antifungal Activities

A variety of synthesized compounds incorporating similar heterocyclic frameworks have been evaluated for their antimicrobial and antifungal activities. For instance, Malik et al. (2021) synthesized a new series of pyrazolopyrazinoselenolotriazolopyrimidines and assessed their effectiveness against various bacterial and fungal strains, demonstrating the potential pharmaceutical applications of these compounds (Malik et al., 2021).

Anticancer and Antimicrobial Properties

Riyadh et al. (2013) explored the synthesis of antipyrine-based heterocycles, which were found to possess anticancer and antimicrobial activities. This research underscores the importance of these chemical structures in developing new therapeutic agents (Riyadh et al., 2013).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their role in forming coordination complexes with metals. These complexes exhibited significant antioxidant activity, indicating the compound's potential in redox biology and as a protective agent against oxidative stress (Chkirate et al., 2019).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O3/c19-14-3-1-13(2-4-14)11-21-15(26)12-25-18(27)24-6-5-20-16(17(24)22-25)23-7-9-28-10-8-23/h1-6H,7-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWIPHYRAVXJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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